molecular formula C6H13NO4 B14067513 Tromethamine (acetate)

Tromethamine (acetate)

Cat. No.: B14067513
M. Wt: 163.17 g/mol
InChI Key: NDXKUNBIZWJIMN-UHFFFAOYSA-N
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Description

Tromethamine (acetate): , also known as tris(hydroxymethyl)aminomethane acetate, is an organic compound with the chemical formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. Tromethamine (acetate) is known for its ability to maintain stable pH levels in solutions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tromethamine (acetate) can be synthesized through the reaction of tris(hydroxymethyl)aminomethane with acetic acid. The reaction typically occurs in an aqueous solution, where the acetic acid acts as a proton donor, converting the amine group of tris(hydroxymethyl)aminomethane into its acetate form .

Industrial Production Methods: In industrial settings, tromethamine (acetate) is produced by reacting tris(hydroxymethyl)aminomethane with acetic acid under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization or other separation techniques to obtain high-purity tromethamine (acetate) .

Chemical Reactions Analysis

Types of Reactions: Tromethamine (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tromethamine (acetate) is used as a buffering agent in various chemical reactions to maintain stable pH levels. It is also employed in the synthesis of surface-active agents and pharmaceuticals .

Biology: In biological research, tromethamine (acetate) is used as a buffer in electrophoresis and other biochemical assays. It helps maintain the pH of biological samples, ensuring accurate experimental results .

Medicine: Tromethamine (acetate) is used in medical applications to correct metabolic acidosis. It acts as a proton acceptor, helping to neutralize excess hydrogen ions in the body .

Industry: In industrial applications, tromethamine (acetate) is used as an emulsifying agent in cosmetic creams and lotions, as well as in mineral oil and paraffin wax emulsions .

Mechanism of Action

Tromethamine (acetate) acts as a proton acceptor, combining with hydrogen ions to form a bicarbonate buffer. This buffering action helps to neutralize acids and maintain stable pH levels in various solutions. In medical applications, it corrects metabolic acidosis by buffering both metabolic and respiratory acids, limiting carbon dioxide generation .

Comparison with Similar Compounds

Uniqueness: Tromethamine (acetate) is unique due to its ability to maintain stable pH levels over a wide range of temperatures and its minimal salt effects. It is also less likely to interfere with biological processes compared to other buffers .

Properties

IUPAC Name

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXKUNBIZWJIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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